molecular formula C11H15FN2 B2973052 (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine CAS No. 2219376-30-2

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B2973052
CAS No.: 2219376-30-2
M. Wt: 194.25 g/mol
InChI Key: PGLORIOSCWIJBZ-WDEREUQCSA-N
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Description

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with a pyrrolidine ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-1-methylpyrrolidine-2,3-dione.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with (S)-1-methylpyrrolidine-2,3-dione to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine
  • (2S,3R)-2-(4-Bromophenyl)-1-methylpyrrolidin-3-amine
  • (2S,3R)-2-(4-Methylphenyl)-1-methylpyrrolidin-3-amine

Uniqueness

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents.

Properties

CAS No.

2219376-30-2

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

(2R,3S)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1

InChI Key

PGLORIOSCWIJBZ-WDEREUQCSA-N

Isomeric SMILES

CN1CC[C@@H]([C@H]1C2=CC=C(C=C2)F)N

SMILES

CN1CCC(C1C2=CC=C(C=C2)F)N

Canonical SMILES

CN1CCC(C1C2=CC=C(C=C2)F)N

solubility

not available

Origin of Product

United States

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